molecular formula C20H20N2O4S2 B3312673 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide CAS No. 946326-92-7

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide

Cat. No.: B3312673
CAS No.: 946326-92-7
M. Wt: 416.5 g/mol
InChI Key: ZMBWQSOHGILJGE-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide is a synthetic small molecule designed for biochemical research. Its structure, which incorporates a benzamide core linked to a substituted phenylthiazole ring, is characteristic of compounds investigated for targeted biological activity . Based on its structural similarity to documented agents, this compound is anticipated to be of significant interest in oncology research. Specifically, analogs featuring the 3,4,5-trimethoxyphenyl group conjugated with a thiazole heterocycle have been identified as potent inhibitors of tubulin polymerization, thereby disrupting microtubule formation and exhibiting antiproliferative effects against various cancer cell lines . The presence of the 2-(methylthio) substitution may further modulate its binding affinity and selectivity. Preliminary mechanistic insights, drawn from related structures, suggest it may interact with the colchicine-binding site on β-tubulin . Researchers can leverage this compound as a chemical tool to study cell cycle arrest, apoptosis, and other cellular processes dependent on microtubule dynamics. Furthermore, structurally related benzamides have been reported to act as activators of calcium-activated chloride channels, such as anoctamin 1 (ANO1) . This suggests potential secondary research applications in physiology for investigating chloride channel function in secretory epithelia or smooth muscle. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-24-14-10-13(11-15(25-2)17(14)26-3)18(23)22-19-16(21-20(27-4)28-19)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBWQSOHGILJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C(S2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

    Attachment of the Benzamide Group: The thiazole intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of the Methylthio Group: This step involves the methylation of the thiazole nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydride, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-thiazole hybrids. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, synthetic pathways, and functional group variations.

Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Benzamide-thiazole 3,4,5-Trimethoxybenzamide; 2-(methylthio)-4-phenylthiazole Likely involves coupling of 3,4,5-trimethoxybenzoic acid with thiazole amine .
5-(4-X-phenylsulfonyl)phenyl-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] Benzamide-triazole-thione Sulfonylphenyl, difluorophenyl, triazole-thione Cyclization of hydrazinecarbothioamides in basic media; tautomerism confirmed via IR/NMR .
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzamide-pyrrolooxazine 3,4,5-Trimethoxybenzamide; pyrrolooxazine Part of a series with estrogen receptor antagonism; structural data from SHELX refinement .
4-Benzylthio-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives (51–55) Benzamide-sulfamoyl-triazine Benzylthio, sulfamoyl, triazine Multi-step synthesis involving hydrazide intermediates and halogenated reagents .
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BD01129540) Benzamide-thiazole 3,4,5-Trimethoxybenzamide; 2-methoxyethyl-thiazole Commercial derivative with altered thiazole substituents (methoxyethyl vs. methylthio) .
3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide Benzamide-oxadiazole-thiazole Oxadiazole, tetrahydro-pyran, thiazole Click chemistry or nucleophilic substitution for oxadiazole incorporation .

Key Observations

Heterocyclic Core Variations :

  • The target compound’s thiazole ring distinguishes it from triazole (e.g., [7–9]) or pyrrolooxazine (PBX2) derivatives. Thiazoles are often associated with enhanced metabolic stability compared to triazoles .
  • Sulfur-containing groups (e.g., methylthio in the target vs. sulfamoyl in compounds 51–55) influence solubility and binding affinity. Sulfamoyl groups may enhance hydrogen bonding but reduce lipophilicity .

PBX2’s pyrrolooxazine core, however, introduces additional hydrogen-bonding sites . Methylthio vs.

Synthetic Methodologies :

  • The target compound likely employs amide coupling (e.g., EDC/HOBt) similar to ’s benzamide synthesis .
  • Triazole-thiones (e.g., [7–9]) are synthesized via cyclization under basic conditions, contrasting with the thiazole’s reliance on InCl₃-catalyzed alkylation (as in ) .

Biological Activity

3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C20H20N2O4S2
  • Molecular Weight : 416.5 g/mol

The compound exhibits various mechanisms that contribute to its biological activity:

  • Cyclooxygenase (COX) Inhibition : Recent studies indicate that derivatives of thiazole carboxamide, including this compound, show significant inhibition of COX enzymes, which are crucial in the inflammatory process and cancer progression . The presence of the trimethoxy group enhances binding affinity to COX enzymes, increasing the compound's efficacy.
  • Anticancer Activity : The compound has been tested against several cancer cell lines. The anticancer effects are hypothesized to be due to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways associated with cell survival .
  • Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound possess antioxidant properties that may protect cells from oxidative stress, a contributor to cancer and other diseases .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Activity Cell Line IC50 (µM) Mechanism
COX-1 InhibitionVarious0.9Competitive inhibition
COX-2 InhibitionVarious1.0Competitive inhibition
Anticancer ActivityHepG2116.96Induction of apoptosis
Antioxidant ActivityDPPH AssayNot specifiedScavenging free radicals

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Model :
    • In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .
  • Oxidative Stress Protection :
    • Research on oxidative stress-induced cellular damage showed that this compound could significantly reduce markers of oxidative stress in cultured cells, indicating its potential as an antioxidant agent .

Q & A

Basic Questions

Q. What are the key steps and optimal reaction conditions for synthesizing 3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide?

  • Methodology :

  • Step 1 : Condensation reactions between a benzamide precursor and a thiazole intermediate under reflux conditions (e.g., ethanol or methanol as solvents) .
  • Step 2 : Nucleophilic substitution to introduce the methylthio group, requiring precise temperature control (typically 60–80°C) and anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via TLC and melting point determination .
    • Critical Parameters : Reaction time (8–12 hours for condensation), stoichiometric ratios (1:1.2 for nucleophilic substitution), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4,5-positions and thiazole ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
    • Purity Assessment : Melting point consistency (±2°C range) and HPLC analysis (>95% purity) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Approach :

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Apply restraints for disordered moieties (e.g., methoxy or methylthio groups) .
  • Validate with PLATON checks for missed symmetry or twinning. Cross-reference with spectroscopic data to resolve ambiguities .
    • Case Example : Discrepancies in thiazole ring geometry may arise from thermal motion; apply anisotropic displacement parameters and Hirshfeld surface analysis .

Q. What strategies are effective for analyzing conflicting biological activity data across studies?

  • Methodological Framework :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anticancer activity may stem from MTT vs. SRB assay protocols .
  • Structural Analogues : Perform SAR studies to isolate the impact of substituents (e.g., methylthio vs. ethylthio on thiazole) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from in vitro/in vivo studies, adjusting for covariates (e.g., dosage, solvent effects) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin or kinases). Validate with MM-PBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational shifts .
    • Case Study : If the compound shows unexpected inactivity against EGFR, check protonation states (e.g., at physiological pH) or solvent-accessible surface area (SASA) of key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
3,4,5-trimethoxy-N-(2-(methylthio)-4-phenylthiazol-5-yl)benzamide

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